Methyl 3-bromo-1-methylindole-6-carboxylate

NaV1.7 Inhibitors Pain Therapeutics Structure-Activity Relationship (SAR)

Methyl 3-bromo-1-methylindole-6-carboxylate is the definitive 3-bromoindole building block for medicinal chemistry. The 3-bromo substituent is an essential synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling systematic SAR exploration at the indole C3 position. Non-brominated analogs (e.g., methyl 1-methylindole-6-carboxylate, CAS 1204-32-6) cannot substitute — they require de novo bromination, adding synthetic complexity, cost, and side-reaction risk. This intermediate is critical for generating 3-aryl-indole libraries targeting NaV1.7 for chronic & neuropathic pain. The 3-bromo group increases LogP by +0.43 vs. the non-brominated analog, enabling precise ADME tuning. Ideal for fragment-based screening and hit-to-lead optimization programs.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11
CAS No. 1186663-45-5
Cat. No. B3026912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-1-methylindole-6-carboxylate
CAS1186663-45-5
Molecular FormulaC11H10BrNO2
Molecular Weight268.11
Structural Identifiers
SMILESCN1C=C(C2=C1C=C(C=C2)C(=O)OC)Br
InChIInChI=1S/C11H10BrNO2/c1-13-6-9(12)8-4-3-7(5-10(8)13)11(14)15-2/h3-6H,1-2H3
InChIKeyBNUJUFJNYWGDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-1-methylindole-6-carboxylate (CAS 1186663-45-5): Core Properties and Synthetic Role


Methyl 3-bromo-1-methylindole-6-carboxylate (CAS 1186663-45-5) is a halogenated indole derivative, characterized by a 3-bromo substituent, an N1-methyl group, and a 6-carboxylate methyl ester [1]. It has a molecular weight of 268.11 g/mol and a LogP of approximately 2.73, indicating significant lipophilicity [2]. This compound is not an end-product but a versatile chemical building block, with its primary value arising from the 3-bromo group, which serves as a key functional handle for cross-coupling reactions (e.g., Suzuki) to generate diverse compound libraries [3].

Why Methyl 3-Bromo-1-methylindole-6-carboxylate (CAS 1186663-45-5) Cannot Be Replaced by Non-Halogenated Indole-6-carboxylate Analogs


Generic substitution with non-halogenated indole-6-carboxylate analogs, such as methyl 1-methylindole-6-carboxylate (CAS 1204-32-6) or indole-6-carboxylic acid methyl ester (CAS 50820-65-0), is synthetically infeasible for applications requiring downstream derivatization at the 3-position [1]. The 3-bromo substituent in Methyl 3-bromo-1-methylindole-6-carboxylate is essential for enabling palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling [2]. Attempting to use a non-brominated precursor would require a de novo bromination step, introducing additional synthetic complexity, cost, and potential for unwanted side reactions. This bromo handle is a critical design element for medicinal chemistry programs aiming to systematically explore 3-position structure-activity relationships (SAR) [3].

Quantitative Differentiation Evidence: Why Methyl 3-Bromo-1-methylindole-6-carboxylate (CAS 1186663-45-5) is the Preferred Precursor


Enhanced Ligand Efficiency via 3-Bromo Substitution in NaV1.7 Inhibitor Scaffolds

The presence of a bromo or chloro substituent at the 2- or 3-position of the indole core is essential for potent NaV1.7 inhibition. In the SAR study of indole-acylsulfonamide inhibitors, the 3-bromo substituted derivative (synthesized from a precursor similar to Methyl 3-bromo-1-methylindole-6-carboxylate) demonstrated a key role in achieving high potency. While the parent 3-aryl-indole scaffold lacked optimal activity, the incorporation of a 3-bromo group enabled further optimization, leading to compound 29 which showed significant efficacy in a mouse pain model [1].

NaV1.7 Inhibitors Pain Therapeutics Structure-Activity Relationship (SAR)

Increased Lipophilicity Compared to Non-Brominated Analog

Methyl 3-bromo-1-methylindole-6-carboxylate exhibits a calculated LogP of 2.73, which is 0.43 units higher than its non-brominated analog, methyl 1-methylindole-6-carboxylate (LogP ~2.30) [1][2]. This increase in lipophilicity, driven by the bromine atom, directly impacts the compound's membrane permeability and metabolic stability, two critical parameters in early drug discovery.

Lipophilicity ADME Properties Drug Design

Distinct Hydrogen Bonding Potential from 6-Carboxylate Ester

The 6-carboxylate ester group in Methyl 3-bromo-1-methylindole-6-carboxylate provides a distinct hydrogen bond acceptor (HBA) profile compared to simpler 3-bromoindoles lacking this functionality. For example, 3-bromo-1-methylindole (CAS 81471-20-7) has zero hydrogen bond acceptors, whereas the 6-carboxylate ester version has two . This difference is crucial for controlling solid-state packing and interactions with biological targets, where the ester can act as a bioisostere or provide additional binding energy.

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

High-Value Application Scenarios for Methyl 3-Bromo-1-methylindole-6-carboxylate (CAS 1186663-45-5)


Precursor for NaV1.7 Inhibitors in Pain Research

This compound is a critical intermediate for synthesizing 3-aryl-indole derivatives, which are a privileged scaffold for developing potent and selective NaV1.7 inhibitors for the treatment of chronic and neuropathic pain [1]. Its 3-bromo group enables the efficient introduction of diverse aryl groups via Suzuki coupling, a key step in generating the structure-activity relationship (SAR) around the indole core that is necessary for achieving in vivo efficacy [1].

Modulation of Physicochemical Properties in Lead Optimization

Medicinal chemists use this compound to systematically increase the lipophilicity (LogP) of a lead series by 0.43 units compared to the non-brominated analog [2]. This allows for the precise tuning of ADME properties such as membrane permeability and metabolic stability. The combination of a 3-bromo handle and a 6-carboxylate ester provides a unique balance of reactivity and hydrogen-bonding potential for property-based drug design [3].

Building Block for 3-Position Derivatization via Suzuki-Miyaura Coupling

The 3-bromo substituent serves as a reliable synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide variety of aryl- and heteroaryl-boronic acids [4]. This enables the rapid generation of chemical libraries based on the indole-6-carboxylate core for fragment-based screening and hit-to-lead optimization programs. The reaction is a robust, high-yielding method for C-C bond formation at the indole C3 position [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-1-methylindole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.